
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyanophenyl group, a cyclopropyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrole ring, followed by the introduction of the cyanophenyl and cyclopropyl groups under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents, such as:
- 4-Cyanophenylacetic acid
- 4-Cyanophenylboronic acid
- 4-Cyanophenyl isocyanate
Uniqueness
What sets 4-(4-Cyanophenyl)-2-cyclopropyl-5-methyl-1h-pyrrole-3-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
894074-70-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-(4-cyanophenyl)-2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-13(11-4-2-10(8-17)3-5-11)14(16(19)20)15(18-9)12-6-7-12/h2-5,12,18H,6-7H2,1H3,(H,19,20) |
Clé InChI |
RNJUZRHJURALFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1)C2CC2)C(=O)O)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


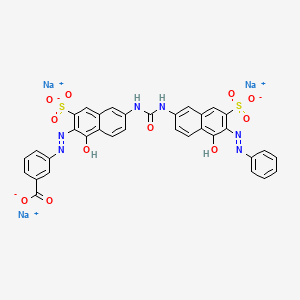

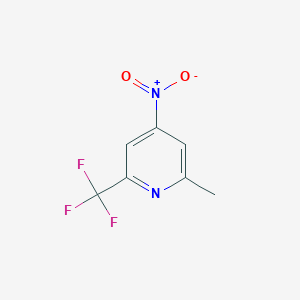

![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
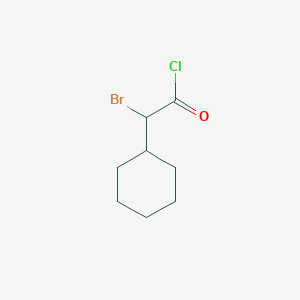
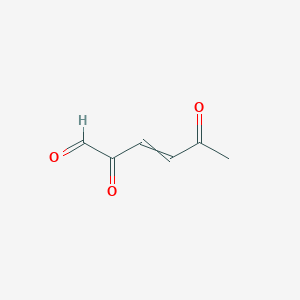

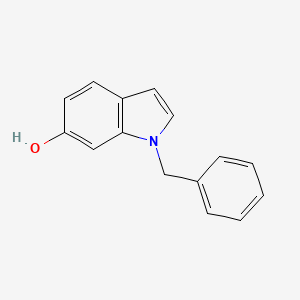
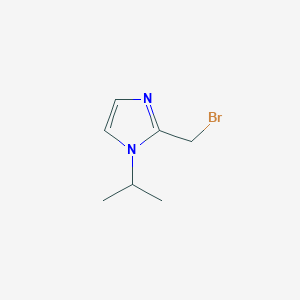
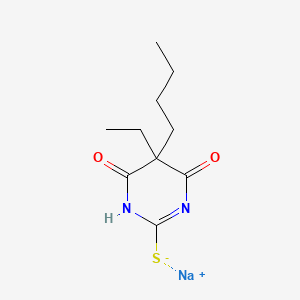
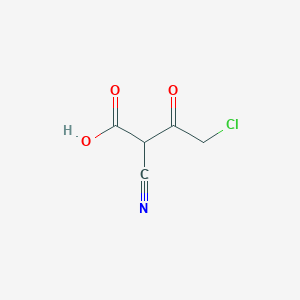
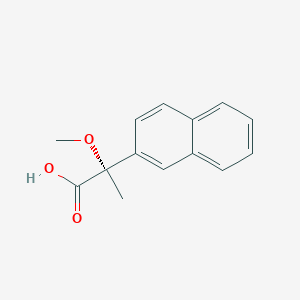
![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
